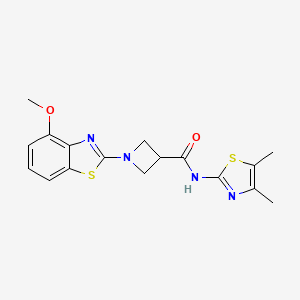

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to an azetidine-carboxamide scaffold and a substituted thiazole moiety. The compound’s crystallographic properties, if studied, would likely rely on tools like SHELX for structural refinement and validation .

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c1-9-10(2)24-16(18-9)20-15(22)11-7-21(8-11)17-19-14-12(23-3)5-4-6-13(14)25-17/h4-6,11H,7-8H2,1-3H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMIJYGGXIURNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and a benzothiazole moiety. Its chemical formula can be summarized as follows:

- Molecular Formula : C₁₄H₁₅N₃O₂S₂

- Molecular Weight : 325.42 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) ranging from 100 to 250 µg/mL against various pathogens .

Antitubercular Activity

Recent studies have focused on the antitubercular potential of thiazole and benzothiazole derivatives. For instance, compounds derived from similar structures have shown promising activity against Mycobacterium tuberculosis. In one study, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating potent anti-tubercular activity .

Antitumor Activity

The compound's structural components may also contribute to its antitumor effects. Studies on related thiazole derivatives have reported significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of tumor growth . For instance, one derivative showed a GI50 value of 25.1 µM against non-small cell lung cancer cells .

The proposed mechanisms of action for compounds in this class include:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

- Interference with Cellular Processes : Some derivatives disrupt cellular processes in cancer cells, leading to apoptosis.

Case Study 1: Antitubercular Efficacy

A recent study synthesized a series of substituted benzothiazole derivatives and evaluated their anti-tubercular activity. The most active compounds were identified with IC90 values indicating strong efficacy against Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced biological activity.

Case Study 2: Antitumor Properties

Another study focused on the antitumor activity of thiazole-based compounds. The results indicated that several derivatives exhibited selective cytotoxicity against various cancer cell lines, with some compounds achieving low micromolar IC50 values . The findings suggest that these compounds could serve as lead candidates for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis using available

Structural Analog: Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)

Molecular Formula : C₁₈H₁₅N₃O₄S

Molecular Weight : 369.40 g/mol

Key Features :

- 1,3,4-Thiadiazole ring (vs. 1,3-thiazole in the target compound).

- Phenylcarbamoyl substituent (vs. azetidine-carboxamide in the target compound).

- Methoxybenzoate ester linkage (vs. methoxybenzothiazole in the target compound).

Key Observations :

Bioactivity Implications : The azetidine-carboxamide group in the target compound could enhance solubility or interact with polar residues in biological targets, unlike LS-03205’s ester-linked carbamoyl group.

Methodological Comparisons: Crystallography and Validation

Structural analysis of such compounds typically employs:

- SHELX Software : Widely used for small-molecule refinement and structure solution .

- Validation Protocols : Tools like PLATON ensure structural accuracy, critical for comparing bond lengths, angles, and torsion angles with analogs .

| Aspect | Target Compound | LS-03205 |

|---|---|---|

| Structural Validation | Not reported; hypothetical use of SHELXL/PLATON | Safety data sheet lacks crystallographic details |

Q & A

Q. What are the standard synthetic routes for preparing N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide, and how are reaction conditions optimized?

Answer: The compound’s synthesis involves multi-step reactions, including:

- Amide coupling : Benzothiazole and thiazole precursors are coupled using carbodiimide reagents (e.g., EDC/HOBt) in solvents like DMF or pyridine (common in ).

- Azetidine ring formation : Cyclization reactions under basic or acidic conditions (e.g., using triethylamine or HCl) to form the azetidine core (inferred from ).

Optimization parameters : - Catalyst selection : Copper(I) iodide or palladium catalysts for cross-coupling steps ().

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ().

- Temperature control : Reflux conditions (60–100°C) for faster kinetics, while room temperature minimizes side reactions ().

Key validation : Reaction progress monitored via TLC () and purified via column chromatography or recrystallization ().

Q. What spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?

Answer:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–8.5 ppm) ().

- IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) ().

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 455.5 for a related benzamide derivative, ).

- Elemental analysis : Matches calculated vs. experimental C/H/N/S content (e.g., ±0.3% deviation acceptable, ).

Q. How are purity and stability assessed during synthesis and storage?

Answer:

- HPLC : Purity >95% required for biological assays; retention time compared to standards ().

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>150°C suggests stability at room temperature, inferred from ).

- Storage conditions : Lyophilized solids stored at –20°C in inert atmospheres to prevent hydrolysis ().

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s bioactivity?

Answer:

- Analog synthesis : Modify substituents (e.g., replace 4-methoxybenzothiazole with 4-fluoro or 4-chloro derivatives) to assess electronic effects ().

- Docking studies : Use software (AutoDock, Schrödinger) to model interactions with target enzymes (e.g., PFOR enzyme inhibition, as in ).

- Biological assays : Pair SAR data with in vitro activity (e.g., IC50 values against cancer cell lines) to identify critical functional groups ().

Example : shows docking poses of similar compounds with active sites, guiding rational design.

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Answer:

- Variable temperature NMR : Identifies dynamic processes (e.g., rotamers) causing peak splitting ().

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishes azetidine protons from thiazole signals, ).

- X-ray crystallography : Resolves ambiguous stereochemistry; hydrogen bonding patterns (e.g., N–H⋯N interactions in ) confirm tautomeric forms.

Q. What strategies mitigate low yields in azetidine ring formation?

Answer:

- Protecting groups : Temporarily block reactive amines (e.g., Boc groups) to prevent side reactions ().

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 20% → 50% yield for similar cyclizations, inferred from ).

- Catalytic additives : Use Lewis acids (e.g., ZnCl2) to stabilize transition states ().

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.